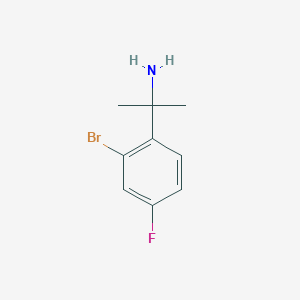

2-(2-Bromo-4-fluorophenyl)propan-2-amine

Description

2-(2-Bromo-4-fluorophenyl)propan-2-amine is a halogenated phenylpropan-2-amine derivative characterized by a bromine atom at the ortho (2-) position and a fluorine atom at the para (4-) position on the phenyl ring. Its molecular formula is C₉H₁₁BrFN, with a molecular weight of 232.09 g/mol. Structurally, it features a central tertiary amine group (propan-2-amine) attached to the substituted aromatic ring.

This compound’s structural framework aligns with bioactive phenethylamine derivatives, which are often explored as intermediates for antiviral or central nervous system (CNS)-targeting agents. For instance, bromo- and fluoro-substituted phenylpropan-2-amines are noted for their roles in synthesizing inhibitors of RNA-dependent RNA polymerase in hepatitis C virus (HCV) .

Properties

Molecular Formula |

C9H11BrFN |

|---|---|

Molecular Weight |

232.09 g/mol |

IUPAC Name |

2-(2-bromo-4-fluorophenyl)propan-2-amine |

InChI |

InChI=1S/C9H11BrFN/c1-9(2,12)7-4-3-6(11)5-8(7)10/h3-5H,12H2,1-2H3 |

InChI Key |

HZSYKKRMPCXOLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)F)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)propan-2-amine typically involves the bromination and fluorination of a phenyl ring followed by the introduction of an amine group. One common method involves the reaction of 2-bromo-4-fluoroacetophenone with methylamine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)propan-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)propan-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Halogenated Phenylpropan-2-amines

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications/Properties |

|---|---|---|---|---|---|

| 2-(2-Bromo-4-fluorophenyl)propan-2-amine | Br (2), F (4) | C₉H₁₁BrFN | 232.09 | N/A | Hypothetical analog; potential antiviral intermediate |

| 2-(4-Bromo-2-fluorophenyl)propan-2-amine | Br (4), F (2) | C₉H₁₁BrFN | 232.09 | 877130-14-8 | Reactant for HCV polymerase inhibitors |

| 2-(2-Fluorophenyl)propan-2-amine | F (2) | C₉H₁₂FN | 151.18 | 74702-88-8 | Psychoactive potential (2-FA) |

| 2-(3,5-Dichlorophenyl)propan-2-amine | Cl (3,5) | C₉H₁₁Cl₂N | 204.10 | 129960-45-8 | Research chemical; high LogP |

| (4-Bromophenyl)methylamine | Br (4) | C₁₀H₁₄BrN | 228.14 | 60376-97-8 | Pharmaceutical intermediate |

| 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | CF₃ (4) | C₁₀H₁₂F₃N | 201.19 | N/A | Strong electron-withdrawing effects |

Key Findings from Comparative Studies

A. Halogen Type and Position

- Bromine vs. Fluorine: Bromine’s larger atomic radius (1.85 Å vs. Fluorine’s electronegativity alters electronic distribution, influencing binding affinity in biological targets .

- Ortho vs. Para Substitution: Ortho-substituted bromine (as in the target compound) may introduce steric hindrance, affecting molecular conformation and receptor interactions.

C. Physicochemical Properties

- Lipophilicity: Dichloro-substituted derivatives (e.g., 2-(3,5-dichlorophenyl)propan-2-amine) exhibit higher LogP values (∼3.5) compared to mono-halogenated analogs, influencing bioavailability .

- Solubility : Trifluoromethyl groups (e.g., in 2-[4-(trifluoromethyl)phenyl]propan-2-amine) enhance hydrophobicity but may reduce aqueous solubility, requiring formulation adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.